3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 3,4-dimethoxybenzohydrazide with 4-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-10-4-5-12(8-13(10)20(21)22)17-18-16(19-25-17)11-6-7-14(23-2)15(9-11)24-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTVAAJUSDAHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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